N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a furan-2-ylmethyl group and a benzenesulfonamide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is the reaction of 4-piperidinomethylbenzenesulfonyl chloride with furan-2-ylmethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, using solvents like dichloromethane or tetrahydrofuran, and a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. Purification steps such as recrystallization or column chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furan-2-carboxylic acid derivative.
Reduction: The piperidine ring can be reduced to form a piperidin-4-ylmethyl derivative.
Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and aprotic solvents like dimethyl sulfoxide (DMSO) are employed.
Major Products Formed:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Piperidin-4-ylmethyl derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be employed in biological studies to investigate the interaction of sulfonamide derivatives with biological targets. Medicine: Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The furan ring may participate in hydrogen bonding or π-π interactions, contributing to the compound's biological activity.
Comparison with Similar Compounds
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)ethanamine: Similar structure but with an ethanamine group instead of benzenesulfonamide.
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)carbamate: Contains a carbamate group instead of benzenesulfonamide.
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)amide: Features an amide group instead of benzenesulfonamide.
Uniqueness: N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide stands out due to its specific combination of the piperidine ring, furan-2-ylmethyl group, and benzenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c20-23(21,17-6-2-1-3-7-17)18-13-15-8-10-19(11-9-15)14-16-5-4-12-22-16/h1-7,12,15,18H,8-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIJUIUFCMOIRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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